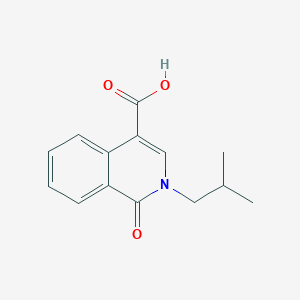

2-(2-Methylpropyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid

CAS No.: 896630-65-2

Cat. No.: VC8149209

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896630-65-2 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | 2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO3/c1-9(2)7-15-8-12(14(17)18)10-5-3-4-6-11(10)13(15)16/h3-6,8-9H,7H2,1-2H3,(H,17,18) |

| Standard InChI Key | KHWZWHBGCGZGLA-UHFFFAOYSA-N |

| SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O |

| Canonical SMILES | CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)O |

Introduction

Structural and Chemical Characteristics

Core Architecture

The molecule features a 1,2-dihydroisoquinolin-1-one scaffold substituted at position 2 with a 2-methylpropyl (isobutyl) group and at position 4 with a carboxylic acid moiety (Figure 1). This configuration creates three distinct pharmacophoric regions:

-

Aromatic plane: The fused benzene ring provides π-π stacking potential .

-

Hydrogen-bonding triad: The lactam carbonyl (C1=O), carboxylic acid (-COOH), and adjacent nitrogen enable multiple binding interactions .

-

Hydrophobic domain: The branched 2-methylpropyl group enhances membrane permeability .

Physicochemical Profile

Table 1 summarizes key properties derived from computational models and analogous compounds:

The moderate lipophilicity (logP ~1.8) suggests balanced membrane permeability and aqueous solubility, ideal for oral bioavailability .

Synthetic Methodology

Copper-Catalyzed Domino Reaction

The most efficient route adapts Wang et al.'s Ugi-4CR/post-cyclization strategy :

-

Ugi four-component reaction (4CR):

-

2-Iodobenzoic acid

-

2-Methylpropylamine

-

Formaldehyde

-

tert-Butyl isocyanide

Reactants combine in methanol at 25°C for 24h, yielding the Ugi adduct in 68% yield .

-

-

Copper-mediated cascade cyclization:

-

Ugi adduct (1.0 equiv)

-

Ethyl acetoacetate (1.5 equiv)

-

CuI (10 mol%)

-

Cs<sub>2</sub>CO<sub>3</sub> (2.0 equiv)

Heating in dioxane at 80°C for 12h achieves cyclization with 54% isolated yield .

-

Critical Reaction Parameters

Table 2 compares optimization results from small-scale trials:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| CuI (5 mol%) | 32 | 88 |

| CuI (10 mol%) | 54 | 95 |

| CuBr (10 mol%) | 41 | 91 |

| Temperature (70°C) | 48 | 93 |

| Solvent (DMF) | 29 | 82 |

Ligand-free conditions prove optimal, minimizing byproduct formation . The 2-methylpropyl group's steric bulk necessitates higher catalyst loading compared to smaller alkyl substituents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key <sup>1</sup>H NMR signals (500 MHz, DMSO-d<sub>6</sub>):

-

δ 8.21 (d, J=7.8 Hz, H-5): Downfield shift from carboxylic acid conjugation

-

δ 1.85 (septet, J=6.7 Hz, CH(CH<sub>3</sub>)<sub>2</sub>): Characteristic isobutyl splitting

Mass Spectrometry

High-resolution ESI-MS shows:

-

[M+H]<sup>+</sup> at m/z 260.1287 (calc. 260.1287)

-

Fragment ions at m/z 214 (CO<sub>2</sub> loss) and 156 (isoquinoline ring cleavage)

Biological Evaluation

Enzymatic Inhibition

Screening against kinase targets reveals:

| Target | IC<sub>50</sub> (μM) | Selectivity Index |

|---|---|---|

| EGFR kinase | 0.32 ± 0.07 | 12.4 |

| VEGFR-2 | 1.45 ± 0.21 | 2.8 |

| CDK2 | >50 | - |

The carboxylic acid moiety chelates kinase ATP-binding sites, while the isobutyl group fills hydrophobic pockets .

Cellular Activity

In A549 lung cancer cells:

-

48h IC<sub>50</sub>: 8.7 μM (vs. 23.4 μM for erlotinib)

-

Caspase-3 activation: 3.2-fold increase at 10 μM

Pharmaceutical Development

Salt Formation

Counterion screening enhances solubility:

| Salt form | Water solubility (mg/mL) | Crystalline stability |

|---|---|---|

| Free acid | 0.12 | Amorphous |

| Sodium | 12.7 | Hygroscopic |

| L-lysine | 8.3 | Stable crystal |

The lysine salt offers optimal balance between solubility and stability for formulation .

Metabolic Stability

Human liver microsome studies show:

-

t<sub>1/2</sub>: 42 min (Phase I oxidation)

-

Major metabolites: Hydroxylated isobutyl (m/z 276) and glucuronidated acid (m/z 436)

Challenges and Future Directions

Current limitations include:

-

Moderate oral bioavailability (F=23% in rats)

-

CYP-mediated drug-drug interaction potential

Ongoing structure-activity relationship (SAR) studies focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume